N-[1-(4-propylphenyl)ethylidene]hydroxylamine
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Overview
Description
The compound "N-[1-(4-propylphenyl)ethylidene]hydroxylamine" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that could be relevant to the analysis of the compound . For instance, the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives are explored, which share a phenylethylamine backbone similar to the target compound . Additionally, the domino reaction involving amines and the synthesis of N-substituted 1,4-dihydropyridines from related aldehydes and amines is reported, which could provide insights into the reactivity of hydroxylamine derivatives . Furthermore, the preparation of N-(alkylphenylphosphinoyl)hydroxylamines and their subsequent reactions are discussed, which might offer a perspective on the behavior of hydroxylamine compounds under different conditions .
Synthesis Analysis
The synthesis of related compounds involves the use of amines, aldehydes, and other reagents to create complex structures. For example, the synthesis of 1-alkyl-2-phenylethylamine derivatives from N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride is described, which could be analogous to the synthesis of the target compound by modifying the alkyl group and introducing a hydroxylamine functionality . The domino reaction to create 1,4-dihydropyridines also involves amines, which are key components in the synthesis of hydroxylamine derivatives .
Molecular Structure Analysis
The molecular structure of "N-[1-(4-propylphenyl)ethylidene]hydroxylamine" would likely feature a propylphenyl group attached to an ethylidene moiety, which is further connected to a hydroxylamine group. The structure-activity relationships of similar compounds suggest that the alkyl group and the positioning of substituents on the phenyl ring can significantly affect the compound's properties and interactions . The molecular structure of the target compound could be analyzed using spectroscopic methods and computational chemistry to predict its reactivity and binding affinities.
Chemical Reactions Analysis
The reactivity of hydroxylamine derivatives can be complex, as seen in the base-induced rearrangement of N-(alkylphenylphosphinoyl)hydroxylamines . These reactions involve the migration of substituents and the formation of new bonds, which could be relevant to the chemical behavior of "N-[1-(4-propylphenyl)ethylidene]hydroxylamine". Understanding the mechanisms of these reactions could provide insights into the potential transformations and applications of the target compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "N-[1-(4-propylphenyl)ethylidene]hydroxylamine" are not directly reported, the properties of related compounds can be inferred. For instance, the fluorescence exhibited by some dihydropyridine derivatives suggests that the target compound might also possess optical properties that could be useful in material science or biological imaging . The solubility, melting point, and stability of the compound could be predicted based on the behavior of structurally similar compounds.
Scientific Research Applications
Hydroxylamine and Its Biological Activities
Hydroxylamine, as a chemical entity, exhibits a range of biological and chemical properties. While specific data on N-[1-(4-propylphenyl)ethylidene]hydroxylamine is scarce, the broader class of hydroxylamines demonstrates significant biological and medicinal properties.
Biological and Medicinal Properties : Hydroxylamine derivatives are known for their biological and medicinal properties, including acting as intermediates in the synthesis of numerous heterocycles. They undergo various chemical transformations and exhibit antioxidant properties (Laroum et al., 2019). This suggests potential research applications of N-[1-(4-propylphenyl)ethylidene]hydroxylamine in developing new pharmaceuticals and studying antioxidant mechanisms.
Antioxidant Evaluation : The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones through reactions involving hydroxylamine hydrochloride indicates the role of hydroxylamine derivatives in producing compounds with antioxidant evaluation. This implies possible applications in creating new antioxidants and studying their effects on biological systems (Laroum et al., 2019).
Chemical Recycling and Environmental Applications
- Chemical Recycling : The broader context of hydroxylamines includes their potential use in chemical recycling processes. For instance, poly(ethylene terephthalate) (PET) recycling involves hydrolysis, where hydroxylamine derivatives could theoretically play a role in depolymerization or modification processes to recover or transform PET materials (Karayannidis & Achilias, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-(4-propylphenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)9(2)12-13/h5-8,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHLSFASFWJLBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=NO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371924 |
Source
|
Record name | N-[1-(4-Propylphenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-propylphenyl)ethylidene]hydroxylamine | |
CAS RN |
64128-26-3 |
Source
|
Record name | N-[1-(4-Propylphenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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